molecular formula C23H19BrN2O2S B11329106 7-bromo-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-bromo-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11329106
M. Wt: 467.4 g/mol
InChI Key: VYOJBDNAJRIXBP-UHFFFAOYSA-N
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Description

7-BROMO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE: is a complex organic compound that features a bromine atom, a thiazole ring, and a benzoxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoxepine moiety. The bromine atom is usually introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzoxepine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzoxepine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the thiazole ring is particularly significant as it is a common pharmacophore in many bioactive molecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-BROMO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzoxepine structure may also play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-BROMO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE
  • 7-BROMO-N-{5-[(4-PHENYLMETHYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 7-BROMO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.

Properties

Molecular Formula

C23H19BrN2O2S

Molecular Weight

467.4 g/mol

IUPAC Name

7-bromo-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H19BrN2O2S/c1-2-15-3-5-16(6-4-15)11-20-14-25-23(29-20)26-22(27)17-9-10-28-21-8-7-19(24)13-18(21)12-17/h3-10,12-14H,2,11H2,1H3,(H,25,26,27)

InChI Key

VYOJBDNAJRIXBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3

Origin of Product

United States

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